Biochemical Potency: Nat1-IN-1 Exhibits Sub-50 nM Inhibition, Outperforming Lead Naphthoquinone Compound 10
Nat1-IN-1 demonstrates a biochemical IC50 of 44 nM against recombinant human NAT1, establishing it as a highly potent inhibitor. In contrast, the previously characterized lead naphthoquinone inhibitor, designated 'Compound 10' (9,10-dihydro-9,10-dioxo-1,2-anthracenediyl diethyl ester), exhibits an IC50 of 750 nM in the same enzymatic assay format [1]. This represents a significant quantitative advantage for Nat1-IN-1.
| Evidence Dimension | Inhibition of Recombinant Human NAT1 (IC50) |
|---|---|
| Target Compound Data | 44 nM |
| Comparator Or Baseline | Compound 10 (9,10-dihydro-9,10-dioxo-1,2-anthracenediyl diethyl ester): 750 nM |
| Quantified Difference | Nat1-IN-1 is approximately 17-fold more potent than Compound 10 |
| Conditions | In vitro enzymatic assay using recombinant human NAT1. |
Why This Matters
This >17-fold potency advantage allows Nat1-IN-1 to achieve robust target engagement at significantly lower concentrations, minimizing potential off-target effects and reducing the cost-per-experiment associated with higher compound usage.
- [1] Leggett, C. S., Doll, M. A., States, J. C., & Hein, D. W. (2022). Identification and characterization of potent, selective, and efficacious inhibitors of human arylamine N-acetyltransferase 1. Archives of Toxicology, 96(2), 511-524. View Source
